Tesamorelin

Catalog No.
S1793348
CAS No.
218949-48-5
M.F
C221H366N72O67S
M. Wt
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tesamorelin

CAS Number

218949-48-5

Product Name

Tesamorelin

IUPAC Name

(4S)-4-[[2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(E)-hex-3-enoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C221H366N72O67S

InChI

InChI=1S/C221H366N72O67S/c1-25-28-30-53-163(308)260-145(92-120-54-58-122(299)59-55-120)198(343)255-116(21)179(324)276-150(96-169(316)317)199(344)256-117(22)180(325)291-172(111(16)26-2)214(359)284-147(91-119-43-31-29-32-44-119)206(351)293-174(118(23)298)215(360)285-149(95-162(230)307)205(350)289-155(104-297)210(355)280-146(93-121-56-60-123(300)61-57-121)203(348)267-130(51-41-83-248-220(240)241)186(331)266-126(46-34-36-78-223)197(342)290-171(110(14)15)212(357)283-141(87-106(6)7)183(328)252-100-166(311)258-133(63-70-157(225)302)190(335)278-144(90-109(12)13)202(347)288-152(101-294)208(353)257-115(20)178(323)262-128(49-39-81-246-218(236)237)185(330)265-125(45-33-35-77-222)189(334)277-143(89-108(10)11)201(346)279-142(88-107(8)9)200(345)272-137(66-73-160(228)305)195(340)282-151(97-170(318)319)207(352)292-173(112(17)27-3)213(358)274-139(76-85-361-24)196(341)287-153(102-295)209(354)268-131(52-42-84-249-221(242)243)187(332)270-135(64-71-158(226)303)192(337)269-132(62-69-156(224)301)182(327)251-99-165(310)259-134(67-74-167(312)313)191(336)286-154(103-296)211(356)281-148(94-161(229)306)204(349)273-136(65-72-159(227)304)193(338)271-138(68-75-168(314)315)194(339)264-124(47-37-79-244-216(232)233)181(326)250-98-164(309)253-113(18)176(321)261-127(48-38-80-245-217(234)235)184(329)254-114(19)177(322)263-129(50-40-82-247-219(238)239)188(333)275-140(175(231)320)86-105(4)5/h28-32,43-44,54-61,105-118,124-155,171-174,294-300H,25-27,33-42,45-53,62-104,222-223H2,1-24H3,(H2,224,301)(H2,225,302)(H2,226,303)(H2,227,304)(H2,228,305)(H2,229,306)(H2,230,307)(H2,231,320)(H,250,326)(H,251,327)(H,252,328)(H,253,309)(H,254,329)(H,255,343)(H,256,344)(H,257,353)(H,258,311)(H,259,310)(H,260,308)(H,261,321)(H,262,323)(H,263,322)(H,264,339)(H,265,330)(H,266,331)(H,267,348)(H,268,354)(H,269,337)(H,270,332)(H,271,338)(H,272,345)(H,273,349)(H,274,358)(H,275,333)(H,276,324)(H,277,334)(H,278,335)(H,279,346)(H,280,355)(H,281,356)(H,282,340)(H,283,357)(H,284,359)(H,285,360)(H,286,336)(H,287,341)(H,288,347)(H,289,350)(H,290,342)(H,291,325)(H,292,352)(H,293,351)(H,312,313)(H,314,315)(H,316,317)(H,318,319)(H4,232,233,244)(H4,234,235,245)(H4,236,237,246)(H4,238,239,247)(H4,240,241,248)(H4,242,243,249)/b30-28+/t111-,112-,113-,114-,115-,116-,117-,118+,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,171-,172-,173-,174-/m0/s1

InChI Key

LAJJBLZKAIOLRM-YHAVXTEWSA-N

SMILES

CCC=CCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)N

Synonyms

Tesamorelin; Egrifta

Description

Tesamorelin, a synthetic analogue of human GHRH, is the first treatment to be approved for the reduction of excess abdominal fat in patients with HIV-associated lipodystrophy. Tesamorelin is an N-terminally modified version of a 44 amino acid sequence of human GHRH. The N-terminal modification increases the potency and stability of tesamorelin relative to the natural peptide. Like human GHRH, tesamorelin acts on the pituitary somatotroph cells to stimulate the synthesis and release of endogenous GH, and subsequently increases insulin-like growth factor (IGF)-1 and IGF binding protein-3 levels. The efficacy of subcutaneous tesamorelin in patients with HIV-associated central fat accumulation was assessed in two pivotal, 26-week, randomized, double-blind, placebo-controlled, multicentre studies. Tesamorelin therapy was also associated with significant improvements in other body composition measures (e.g. trunk fat and waist circumference) and improvements were generally seen in some body image parameters (e.g. belly image distress).

XLogP3

-23.3

Wikipedia

Tesamorelin

Dates

Modify: 2023-07-20
1: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury
[Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and
Kidney Diseases; 2012-. Available from
http://www.ncbi.nlm.nih.gov/books/NBK548730/
PubMed PMID: 31644039.


2: Stanley TL, Fourman LT, Feldpausch MN, Purdy J, Zheng I, Pan CS, Aepfelbacher
J, Buckless C, Tsao A, Kellogg A, Branch K, Lee H, Liu CY, Corey KE, Chung RT,
Torriani M, Kleiner DE, Hadigan CM, Grinspoon SK. Effects of tesamorelin on
non-alcoholic fatty liver disease in HIV: a randomised, double-blind, multicentre
trial. Lancet HIV. 2019 Dec;6(12):e821-e830. doi: 10.1016/S2352-3018(19)30338-8.
Epub 2019 Oct 11. PubMed PMID: 31611038; PubMed Central PMCID: PMC6981288.


3: Audsley J, Sasadeusz J, Lewin SR. Tesamorelin, liver fat, and NAFLD in the
setting of HIV. Lancet HIV. 2019 Dec;6(12):e808-e809. doi:
10.1016/S2352-3018(19)30331-5. Epub 2019 Oct 11. PubMed PMID: 31611037.


4: Adrian S, Scherzinger A, Sanyal A, Lake JE, Falutz J, Dubé MP, Stanley T,
Grinspoon S, Mamputu JC, Marsolais C, Brown TT, Erlandson KM. The Growth Hormone
Releasing Hormone Analogue, Tesamorelin, Decreases Muscle Fat and Increases
Muscle Area in Adults with HIV. J Frailty Aging. 2019;8(3):154-159. doi:
10.14283/jfa.2018.45. PubMed PMID: 31237318; PubMed Central PMCID: PMC6766405.


5: Clinical Review Report: Tesamorelin (Egrifta) [Internet]. Ottawa (ON):
Canadian Agency for Drugs and Technologies in Health; 2016 Aug. Available from
http://www.ncbi.nlm.nih.gov/books/NBK539131/
PubMed PMID: 30920787.


6: CADTH Canadian Drug Expert Committee Final Recommendation: Tesamorelin:
(Egrifta — Theratechnologies Inc.): Indication: HIV-associated lipohypertrophy
[Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health;
2016 Aug. No abstract available. Available from
http://www.ncbi.nlm.nih.gov/books/NBK538939/
PubMed PMID: 30896908.


7: Pharmacoeconomic Review Report: Tesamorelin (Egrifta) [Internet]. Ottawa (ON):
Canadian Agency for Drugs and Technologies in Health; 2016 Aug. Available from
http://www.ncbi.nlm.nih.gov/books/NBK538949/
PubMed PMID: 30896905.


8: Fourman LT, Czerwonka N, Feldpausch MN, Weiss J, Mamputu JC, Falutz J, Morin
J, Marsolais C, Stanley TL, Grinspoon SK. Visceral fat reduction with tesamorelin
is associated with improved liver enzymes in HIV. AIDS. 2017 Oct
23;31(16):2253-2259. doi: 10.1097/QAD.0000000000001614. PubMed PMID: 28832410;
PubMed Central PMCID: PMC5633509.


9: Clemmons DR, Miller S, Mamputu JC. Safety and metabolic effects of
tesamorelin, a growth hormone-releasing factor analogue, in patients with type 2
diabetes: A randomized, placebo-controlled trial. PLoS One. 2017 Jun
15;12(6):e0179538. doi: 10.1371/journal.pone.0179538. eCollection 2017. PubMed
PMID: 28617838; PubMed Central PMCID: PMC5472315.


10: Mangili A, Falutz J, Mamputu JC, Stepanians M, Hayward B. Predictors of
Treatment Response to Tesamorelin, a Growth Hormone-Releasing Factor Analog, in
HIV-Infected Patients with Excess Abdominal Fat. PLoS One. 2015 Oct
12;10(10):e0140358. doi: 10.1371/journal.pone.0140358. eCollection 2015. PubMed
PMID: 26457580; PubMed Central PMCID: PMC4601733.

Explore Compound Types